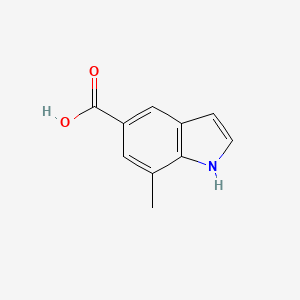

7-Methyl-1H-indole-5-carboxylic acid

Description

BenchChem offers high-quality 7-Methyl-1H-indole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-1H-indole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-8(10(12)13)5-7-2-3-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWWSPFYTYUIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570442 | |

| Record name | 7-Methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180624-00-4 | |

| Record name | 7-Methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Methyl-1H-indole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 7-Methyl-1H-indole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the formation of the 7-methylindole scaffold, followed by regioselective functionalization at the C5 position, and subsequent conversion to the target carboxylic acid. This document details the experimental protocols, quantitative data, and logical workflows for the synthesis.

Overview of the Synthetic Pathway

The synthesis of 7-Methyl-1H-indole-5-carboxylic acid can be strategically approached through a three-stage process. The initial stage focuses on constructing the core 7-methylindole heterocycle. The second, and most critical stage, involves the introduction of a functional group at the C5 position of the indole ring. Due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position, a regioselective strategy is imperative. The final stage involves the conversion of the introduced functional group into the desired carboxylic acid moiety.

A plausible and effective synthetic route is outlined below:

-

Synthesis of 5-Bromo-7-methyl-1H-indole: This intermediate is synthesized from commercially available starting materials.

-

Palladium-Catalyzed Carboxylation: The bromo-substituted indole undergoes a palladium-catalyzed carboxylation reaction to introduce the carboxylic acid group at the C5 position.

This pathway offers a reliable method for the preparation of the target molecule with good overall yield.

Experimental Protocols

Stage 1: Synthesis of 5-Bromo-7-methyl-1H-indole

This stage involves a three-step synthesis starting from 4-bromo-2-methylaniline.

Step 1: Iodination of 4-bromo-2-methylaniline

In a 500mL three-neck flask, 4-bromo-2-methylaniline (15g, 0.08mol) is dissolved in acetonitrile (75mL) with stirring at room temperature. Iodine (21.5g, 0.085mol) is added in portions, maintaining the temperature below 30°C. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, an aqueous solution of sodium thiosulfate (7.5mL) and water (110mL) are added, and the mixture is stirred for an additional hour. The reaction progress is monitored by TLC.

Step 2: Sonogashira Coupling

The product from the previous step is subjected to a Sonogashira coupling reaction with a suitable terminal alkyne, for example, trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.

Step 3: Cyclization to 5-Bromo-7-methyl-1H-indole

The coupled product undergoes a base-mediated cyclization to form the indole ring. The reaction is typically carried out in a solvent such as toluene with a base like potassium hydroxide at elevated temperatures (e.g., 60°C) for 2 hours. After completion, the reaction mixture is poured into ice water and extracted with an organic solvent (e.g., methyl tert-butyl ether). The organic layer is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield 5-bromo-7-methylindole.[1]

Stage 2: Synthesis of 7-Methyl-1H-indole-5-carboxylic acid

Step 4: Palladium-Catalyzed Carboxylation of 5-Bromo-7-methyl-1H-indole

In a suitable pressure vessel, 5-bromo-7-methyl-1H-indole is dissolved in a solvent such as dimethylformamide (DMF). A palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are added. A base, for example, a tertiary amine like triethylamine or an inorganic base like potassium carbonate, is also added to the mixture. The vessel is then charged with carbon monoxide (CO) gas to a desired pressure. The reaction mixture is heated to a temperature typically ranging from 80 to 120°C and stirred for several hours until the reaction is complete, as monitored by TLC or HPLC.

Upon completion, the reaction mixture is cooled to room temperature, and the pressure is carefully released. The mixture is then diluted with water and acidified with an acid such as hydrochloric acid (HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford crude 7-Methyl-1H-indole-5-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system.

Quantitative Data

The following table summarizes the key quantitative data for the proposed synthetic pathway. Please note that yields are indicative and can vary based on specific reaction conditions and scale.

| Step No. | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1-3 | Synthesis of 5-Bromo-7-methyl-1H-indole | 4-Bromo-2-methylaniline | I₂, Terminal Alkyne, Pd Catalyst, KOH | 5-Bromo-7-methyl-1H-indole | ~80[1] |

| 4 | Palladium-Catalyzed Carboxylation | 5-Bromo-7-methyl-1H-indole | CO, Pd(OAc)₂, dppf, Base | 7-Methyl-1H-indole-5-carboxylic acid | - |

Yield for the carboxylation step is dependent on the specific catalytic system and conditions employed. Further optimization would be required to establish a reproducible yield.

Alternative Synthetic Strategies

While the halogenation-carboxylation route is a robust approach, other strategies could be explored for the synthesis of 7-Methyl-1H-indole-5-carboxylic acid.

Friedel-Crafts Acylation followed by Haloform Reaction

An alternative pathway involves the Friedel-Crafts acylation of 7-methylindole to introduce an acetyl group at the C5 position, followed by a haloform reaction to convert the methyl ketone to a carboxylic acid.

-

Synthesis of 7-Methyl-1H-indole: Various methods are available for the synthesis of the starting material, 7-methylindole.[2][3]

-

Friedel-Crafts Acylation: 7-methylindole can be acylated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4] The regioselectivity of this reaction would need to be carefully controlled to favor acylation at the C5 position.

-

Haloform Reaction: The resulting 5-acetyl-7-methyl-1H-indole can be treated with a halogen (e.g., bromine or iodine) in the presence of a strong base (e.g., sodium hydroxide) to yield 7-Methyl-1H-indole-5-carboxylic acid.[5][6][7][8][9]

Conclusion

The synthesis of 7-Methyl-1H-indole-5-carboxylic acid can be effectively achieved through a pathway involving the initial synthesis of 5-bromo-7-methyl-1H-indole followed by a palladium-catalyzed carboxylation. This technical guide provides detailed experimental considerations and a logical framework for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction conditions, particularly for the carboxylation step, will be crucial for achieving high-yielding and scalable production of this valuable indole derivative. The alternative strategy involving Friedel-Crafts acylation and subsequent haloform reaction presents another potential route, although regioselectivity in the acylation step requires careful investigation.

References

- 1. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. 7-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Haloform reaction - Wikipedia [en.wikipedia.org]

- 6. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Haloform Reaction [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-1H-indole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methyl-1H-indole-5-carboxylic acid, with the chemical formula C10H9NO2, is a heterocyclic compound belonging to the indole family.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][3] Modifications to the indole ring, such as the addition of methyl and carboxylic acid groups, can significantly alter the molecule's physicochemical properties, influencing its solubility, lipophilicity, and potential interactions with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 7-Methyl-1H-indole-5-carboxylic acid, details relevant experimental protocols, and visualizes key workflows.

Physicochemical Properties

Direct experimental data for 7-Methyl-1H-indole-5-carboxylic acid is limited in publicly accessible literature. The following tables summarize available data for the target compound, alongside predicted values and experimental data for structurally related indole derivatives to provide a comparative profile.

Table 1: Core Physicochemical Data for 7-Methyl-1H-indole-5-carboxylic acid

| Property | Value | Source |

| CAS Number | 180624-00-4 | [1] |

| Molecular Formula | C10H9NO2 | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Appearance | White solid (typical for indole acids) | [4] |

| Purity | ≥97% (as commercially available) | [1] |

Table 2: Experimental and Predicted Physicochemical Properties

| Property | Value / Predicted Value | Notes | Source |

| Melting Point | Data not available | Carboxylic acids generally have high melting points due to hydrogen bonding.[5] For comparison, Indole-5-carboxylic acid melts at 211-213 °C.[6] | |

| Boiling Point | Data not available | Carboxylic acids often decompose at high temperatures before boiling.[5] | |

| pKa (acid dissociation constant) | ~4-5 (Predicted for -COOH) | This is a typical range for an aromatic carboxylic acid. The indole N-H proton is much less acidic, with a pKa of ~16-17.[4] | |

| logP (Partition Coefficient) | ~2.0-2.5 (Predicted) | For comparison, the predicted logP for a similar compound, Methyl 5-methyl-1H-indole-2-carboxylate, is 2.26.[7] This indicates moderate lipophilicity. | |

| Water Solubility | Low (Predicted) | The parent compound, methyl indole-5-carboxylate, is noted as insoluble in water. The free carboxylic acid is expected to have low solubility in water but should be soluble in organic solvents like ethanol, DMSO, and methanol.[6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and property determination of 7-Methyl-1H-indole-5-carboxylic acid are not widely published. Below are established, general methodologies applicable to this class of compound.

A common method for synthesizing indole carboxylic acids is the Fischer indole synthesis, followed by functional group manipulations.[4][8] A plausible route to 7-Methyl-1H-indole-5-carboxylic acid could start from a substituted phenylhydrazine and a keto-ester, followed by hydrolysis.

Step 1: Phenylhydrazone Formation

-

Reactants: (2-Methyl-4-carboxyphenyl)hydrazine and a suitable pyruvate ester (e.g., ethyl pyruvate).

-

Procedure: The hydrazine and pyruvate ester are dissolved in a suitable solvent, such as ethanol. A catalytic amount of acid (e.g., acetic acid) is added. The mixture is stirred at room temperature or gently heated until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The resulting phenylhydrazone may precipitate upon cooling or can be isolated by solvent evaporation and purification.

Step 2: Fischer Indole Synthesis (Cyclization)

-

Reactant: The phenylhydrazone from Step 1.

-

Procedure: The dried phenylhydrazone is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or sulfuric acid in a high-boiling solvent.[8] The reaction is heated (e.g., 80-120 °C) for several hours. Progress is monitored by TLC.

Step 3: Saponification (Ester Hydrolysis)

-

Reactant: The indole ester from Step 2.

-

Procedure: The crude ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added. The mixture is heated to reflux for 1-4 hours. After cooling, the alcohol is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid (e.g., 1N HCl), causing the carboxylic acid product to precipitate.[9] The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 7-Methyl-1H-indole-5-carboxylic acid.

Melting Point Determination (Capillary Method):

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or a digital melting point device).

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from which the sample first begins to melt until it becomes completely liquid is recorded as the melting point range.

pKa Determination (Potentiometric Titration):

-

A precisely weighed sample of 7-Methyl-1H-indole-5-carboxylic acid is dissolved in a suitable solvent mixture (e.g., water/ethanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point (where half of the carboxylic acid has been neutralized) corresponds to the pKa of the compound.

logP Determination (Shake-Flask Method):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water. The two solvents must be pre-saturated with each other.

-

The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.

-

The mixture is centrifuged to ensure complete separation of the layers.

-

The concentration of the compound in both the n-octanol and water layers is determined, typically using UV-Vis spectroscopy or HPLC.

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water: logP = log([Compound]octanol / [Compound]water).

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and a general process for characterizing the compound.

Caption: A plausible synthetic workflow for 7-Methyl-1H-indole-5-carboxylic acid.

Caption: Workflow for the experimental determination of core physicochemical properties.

References

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 6. Indole-5-carboxylic acid | 1670-81-1 [amp.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. uop.edu.pk [uop.edu.pk]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 7-Methyl-1H-indole-5-carboxylic acid

This technical guide provides a comprehensive overview of 7-Methyl-1H-indole-5-carboxylic acid, including its chemical identity, structure, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Compound Profile

7-Methyl-1H-indole-5-carboxylic acid is a heterocyclic building block belonging to the indole carboxylic acid family. The indole scaffold is a prominent feature in many natural products and synthetic therapeutic agents, making its derivatives, such as this compound, valuable starting materials in medicinal chemistry.[1]

| Identifier | Data | Reference |

| IUPAC Name | 7-Methyl-1H-indole-5-carboxylic acid | |

| CAS Number | 180624-00-4 | [2] |

| Molecular Formula | C10H9NO2 | [2] |

| Molecular Weight | 175.19 g/mol | [2] |

| Purity | ≥97% | [2] |

Chemical Structure

The structure of 7-Methyl-1H-indole-5-carboxylic acid consists of a bicyclic indole core, with a methyl group substituted at the 7-position and a carboxylic acid group at the 5-position of the indole ring.

SMILES: CC1=CC=C2C(=C1)C(=CN2)C(=O)O

Synthesis and Experimental Protocols

The synthesis of substituted indole carboxylic acids can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach.[3][4] Below is a representative synthetic workflow and a detailed experimental protocol for a related compound, which illustrates the key chemical transformations that can be adapted for the synthesis of 7-Methyl-1H-indole-5-carboxylic acid.

Caption: A generalized workflow for the Fischer indole synthesis of indole carboxylic acids.

Experimental Protocol: Adapted from Fischer Indole Synthesis

This protocol describes the general steps involved in a Fischer indole synthesis, which can be optimized for the specific synthesis of 7-Methyl-1H-indole-5-carboxylic acid by selecting the appropriate starting materials (e.g., (2-methyl-4-carboxyphenyl)hydrazine and a suitable keto-acid or ester followed by hydrolysis).

-

Hydrazone Formation:

-

Dissolve the selected substituted phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add the corresponding α-keto acid or ester (1.0-1.2 eq) to the solution.

-

Stir the mixture at room temperature for 1-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The resulting hydrazone intermediate may precipitate out of the solution and can be isolated by filtration, or the reaction mixture can be carried forward to the next step directly.

-

-

Cyclization:

-

Add an acid catalyst to the hydrazone mixture. Common catalysts include sulfuric acid, polyphosphoric acid (PPA), or zinc chloride.

-

Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the reactivity of the substrate and the catalyst used.

-

Maintain the temperature for several hours until the cyclization is complete (monitored by TLC).

-

After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.

-

-

Purification:

-

Collect the crude solid by filtration and wash with water to remove the acid catalyst.

-

If the synthesis was performed using a keto-ester, the resulting indole ester must be hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous base (e.g., NaOH or KOH) followed by acidification.

-

The crude indole carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Applications in Research and Drug Development

The indole nucleus is a key structural motif in a vast number of pharmacologically active compounds. The carboxylic acid functional group, in particular, plays a crucial role in the biological activity and pharmacokinetic properties of many drugs.[5] It can act as a hydrogen bond donor and acceptor, and its ability to be ionized at physiological pH can enhance water solubility.[5]

Derivatives of indole carboxylic acids are being investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Certain indole derivatives have shown cytotoxic effects against cancer cell lines.[1] For example, 5-hydroxyindole-3-carboxylic acid derivatives have been studied as potential agents against breast cancer.[1]

-

Antiparasitic Drugs: Indole-2-carboxamides have been identified as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][7]

-

Enzyme Inhibitors: Tricyclic indole 2-carboxylic acids have been designed as potent inhibitors of Mcl-1, an anti-apoptotic protein often overexpressed in cancer.[4]

-

Agrochemicals: Indole-3-carboxylic acid derivatives have been developed as potential auxin mimic herbicides by acting as antagonists of the transport inhibitor response 1 (TIR1) auxin receptor.[8]

Caption: The role of 7-Methyl-1H-indole-5-carboxylic acid as a scaffold in drug discovery.

Quantitative Data

| Compound Structure | Target | Assay | Activity (pEC50) | Reference |

| 5-methyl-1H-indole-2-carboxamide derivative | T. cruzi | Phenotypic Screen | 5.4 - 6.2 | [7] |

| 5-cyclopropyl-1H-indole-2-carboxamide derivative | T. cruzi | Phenotypic Screen | ~6.2 | [7] |

| 7-methyl-1H-indole-2-carboxamide derivative | T. cruzi | Phenotypic Screen | 5.6 | [6] |

Note: The data presented is for related indole-2-carboxamides, not the title compound, and serves to illustrate the biological potential of the indole scaffold in drug discovery.

References

- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

The Multifaceted Biological Activities of Substituted Indole-5-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Among its numerous derivatives, substituted indole-5-carboxylic acids have emerged as a class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and neuroprotective properties of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity: Targeting Key Cellular Processes

Substituted indole-5-carboxylic acids and their analogs have demonstrated significant potential as anticancer agents, exerting their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with crucial signaling pathways.

A notable area of investigation has been the development of indole derivatives as inhibitors of enzymes implicated in cancer progression, such as cyclooxygenase-2 (COX-2). Certain indole-3-acetic acid derivatives, structurally related to indole-5-carboxylic acids, have shown selective COX-2 inhibition, a key target in inflammation and cancer.[1]

Furthermore, studies have highlighted the role of indole compounds in modulating the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical for cell survival, proliferation, and angiogenesis in cancer.[2] For instance, Indole-3-carbinol (I3C) and its derivatives have been shown to deregulate these pathways, leading to the inhibition of cancer cell growth.[2]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various substituted indole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-5,6-dicarbonitriles | MAO-A | 0.014 | [3] |

| Indole-5,6-dicarbonitriles | MAO-B | 0.017 | [3] |

| 5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | Various | Submicromolar | [4] |

| Indole-linked aryl hetero derivatives | Various | 2 - 11 | [5] |

| Chalcone-indole derivative | Various | 0.22 - 1.80 | [5] |

| Indole-2-carboxamides | MCF-7 | Not specified | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted indole-5-carboxylic acid derivative stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by certain indole derivatives, leading to reduced cell proliferation and survival.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted indole-5-carboxylic acids have shown promise in this area, with studies demonstrating their activity against a range of bacteria and fungi.

The mechanism of action of these compounds is multifaceted and can involve the disruption of bacterial cell membranes and the inhibition of essential microbial enzymes.[7] For instance, some indole-3-carboxamido-polyamine conjugates have been shown to target bacterial membranes and act as antibiotic potentiators.[7]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole conjugates | Candida tropicalis | 2 | [8] |

| Indole-triazole conjugates | Candida albicans | 2 | [8] |

| Indole-triazole conjugates | Gram-negative bacteria | ~250 | [8] |

| Usnic acid derivatives | Staphylococcus aureus | 1.02–50.93 x 10⁻² mmol/mL | [9] |

| Usnic acid derivatives | Pseudomonas aeruginosa | 1.02–50.93 x 10⁻² mmol/mL | [9] |

| Usnic acid derivatives | Escherichia coli | 1.02–50.93 x 10⁻² mmol/mL | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10][11]

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Substituted indole-5-carboxylic acid derivative stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Prepare serial two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for determining the antimicrobial susceptibility of a compound.

Caption: Workflow for MIC determination.

Neuroprotective Effects: Combating Oxidative Stress and Neurodegeneration

Oxidative stress is a key contributor to the pathogenesis of various neurodegenerative diseases. Indole derivatives, including those with a carboxylic acid moiety, have demonstrated neuroprotective properties, primarily attributed to their antioxidant and radical scavenging activities.[12][13]

A crucial mechanism underlying the neuroprotective effects of some natural products is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Experimental Protocol: Thioflavin T Assay for Amyloid Beta Aggregation Inhibition

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils, which are hallmarks of several neurodegenerative diseases, including Alzheimer's disease.[12][15][16]

Materials:

-

Amyloid-beta (Aβ) peptide

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Substituted indole-5-carboxylic acid derivative

-

96-well black microplate with a clear bottom

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of ThT in the assay buffer.

-

Prepare solutions of the Aβ peptide and the test compound at various concentrations.

-

In the wells of the microplate, mix the Aβ peptide solution, the test compound (or vehicle control), and the ThT working solution.

-

Incubate the plate at 37°C, with intermittent shaking, to promote fibril formation.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals.

-

An increase in fluorescence intensity indicates the formation of amyloid fibrils. The inhibitory effect of the test compound is determined by comparing the fluorescence in the presence of the compound to the control.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

The following diagram illustrates the activation of the Nrf2 signaling pathway, a key mechanism for cellular defense against oxidative stress.

Caption: Activation of the Nrf2 antioxidant response pathway.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The ability of substituted indole-5-carboxylic acids to selectively inhibit specific enzymes is a key aspect of their therapeutic potential.

Monoamine Oxidase (MAO) Inhibition: Indole derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.[17] This activity is particularly relevant for the treatment of neurodegenerative disorders like Parkinson's disease.

Xanthine Oxidase (XO) Inhibition: Certain indole-5-yl isoxazole-3-carboxylic acids have been designed as novel xanthine oxidase inhibitors, with potency significantly higher than the standard drug allopurinol.[15] XO is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout.

Quantitative Data: Enzyme Inhibition

| Compound Class | Enzyme | IC50/Ki | Reference |

| Indole-5-carboxamides | MAO-B | 0.227 nM (IC50) | [17] |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase | 0.13 µM (IC50) | [15] |

| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | 0.03 µM (Ki) | [18] |

Experimental Protocols for Enzyme Inhibition Assays

Monoamine Oxidase (MAO) Inhibition Assay: This assay typically involves incubating the MAO enzyme with a substrate (e.g., kynuramine) and the test inhibitor. The formation of the product is then measured, often spectrophotometrically or fluorometrically, to determine the extent of inhibition.[3][18][19][20][21]

Xanthine Oxidase (XO) Inhibition Assay: This assay measures the inhibition of XO-catalyzed oxidation of xanthine to uric acid. The increase in absorbance at ~295 nm due to uric acid formation is monitored spectrophotometrically.[22][23][24][25][26]

Cyclooxygenase (COX) Inhibition Assay: COX activity can be measured by quantifying the production of prostaglandins (e.g., PGE2) from arachidonic acid using methods like ELISA or LC-MS/MS.[27][28][29] Fluorometric kits are also available that measure the peroxidase component of COX activity.[17][30]

Synthesis of Substituted Indole-5-Carboxylic Acids

Several synthetic routes have been developed for the preparation of substituted indole-5-carboxylic acids. A common approach involves the Fischer indole synthesis, which utilizes the reaction of a p-substituted aniline derivative with an appropriate keto-ester.[31][32] For instance, reacting a p-substituted aniline with ethyl α-methyl acetoacetate can yield ethyl 5-substituted indole-2-carboxylates, which can then be hydrolyzed to the corresponding carboxylic acids.[31] Alternative methods, such as those starting from indole-5-carboxylic acid and introducing substituents through reactions like bromination, have also been reported.[33]

Conclusion

Substituted indole-5-carboxylic acids represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents, coupled with their ability to selectively inhibit key enzymes, makes them attractive candidates for further drug discovery and development. The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to exploring the therapeutic potential of this important class of molecules. Further investigations into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design of novel and more effective therapeutic agents.

References

- 1. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Thioflavin T spectroscopic assay [assay-protocol.com]

- 16. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 17. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 22. benchchem.com [benchchem.com]

- 23. revistabionatura.com [revistabionatura.com]

- 24. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 25. sciencellonline.com [sciencellonline.com]

- 26. herbmedpharmacol.com [herbmedpharmacol.com]

- 27. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]

- 32. bhu.ac.in [bhu.ac.in]

- 33. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

Spectral Data and Synthetic Insights for 7-Methyl-1H-indole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 7-Methyl-1H-indole-5-carboxylic acid. These predictions are derived from the known spectral properties of similar indole-carboxylic acids and related methylated indoles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Tentative Assignment |

| ~11.0 - 12.0 | br s | COOH |

| ~8.0 - 8.5 | br s | N-H |

| ~7.8 - 8.0 | s | H-4 |

| ~7.2 - 7.4 | s | H-6 |

| ~7.0 - 7.2 | m | H-2 |

| ~6.4 - 6.6 | m | H-3 |

| ~2.4 - 2.6 | s | CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Tentative Assignment |

| ~168 - 172 | C=O (Carboxylic Acid) |

| ~135 - 138 | C-7a |

| ~128 - 132 | C-5 |

| ~125 - 128 | C-3a |

| ~123 - 126 | C-2 |

| ~120 - 123 | C-7 |

| ~118 - 121 | C-4 |

| ~110 - 113 | C-6 |

| ~100 - 103 | C-3 |

| ~16 - 18 | CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type |

| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~3400 | N-H stretch (Indole) |

| 1680 - 1710 | C=O stretch (Carboxylic Acid) |

| 1550 - 1620 | C=C stretch (Aromatic) |

| 1200 - 1300 | C-O stretch (Carboxylic Acid) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 175 | [M]⁺ (Molecular Ion) |

| 158 | [M - OH]⁺ |

| 130 | [M - COOH]⁺ |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 7-Methyl-1H-indole-5-carboxylic acid is not available in the surveyed literature, a general synthetic approach can be proposed based on established indole syntheses. One plausible route is the Fischer indole synthesis.

General Synthetic Protocol via Fischer Indole Synthesis

The synthesis would likely proceed in two main steps: the formation of a hydrazone followed by indolization.

Step 1: Hydrazone Formation

-

A solution of 4-carboxyphenylhydrazine hydrochloride would be neutralized with a suitable base (e.g., sodium acetate) in a solvent such as ethanol or acetic acid.

-

To this solution, 2-methyl-4-oxopentanal (or a suitable precursor) would be added.

-

The reaction mixture would be stirred, likely at room temperature or with gentle heating, to facilitate the condensation reaction and formation of the corresponding hydrazone.

-

The product could be isolated by precipitation upon cooling or addition of water, followed by filtration and drying.

Step 2: Fischer Indolization

-

The prepared hydrazone would be treated with a Brønsted or Lewis acid catalyst. Common catalysts for this reaction include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄).

-

The reaction would be heated, with the temperature depending on the chosen catalyst, to induce cyclization and the elimination of ammonia.

-

Upon completion, the reaction mixture would be cooled and neutralized, typically by pouring it onto ice and adding a base.

-

The crude 7-Methyl-1H-indole-5-carboxylic acid would then be extracted with an organic solvent.

-

Purification would likely be achieved through recrystallization or column chromatography.

Mandatory Visualizations

As no specific signaling pathways or detailed experimental workflows for 7-Methyl-1H-indole-5-carboxylic acid have been identified in the literature, a conceptual diagram of the proposed Fischer indole synthesis is provided below.

Caption: Proposed Fischer Indole Synthesis Workflow.

Conclusion

This technical guide provides a foundational understanding of the spectral properties and a potential synthetic route for 7-Methyl-1H-indole-5-carboxylic acid. The provided data is predictive and based on the analysis of analogous structures. Experimental validation is necessary to confirm these characteristics. Researchers and drug development professionals are encouraged to use this guide as a starting point for their work with this compound, with the understanding that further empirical studies are required for definitive characterization.

Theoretical Framework for the Analysis of 7-Methyl-1H-indole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1H-indole-5-carboxylic acid is a heterocyclic compound belonging to the vast family of indole derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. While extensive experimental research exists for the broader indole class, specific theoretical studies on this particular derivative are not widely published. This technical guide, therefore, presents a comprehensive theoretical framework for the in-silico investigation of 7-Methyl-1H-indole-5-carboxylic acid. It outlines established computational methodologies, details hypothetical experimental protocols, and illustrates how theoretical data can be used to predict the molecule's physicochemical properties, spectroscopic signatures, and potential biological activity. This document serves as a roadmap for researchers aiming to conduct computational studies to elucidate the molecule's characteristics and guide future experimental work.

Introduction and Background

The indole ring system is a cornerstone in drug discovery, forming the core of neurotransmitters like serotonin and a wide array of therapeutic agents with applications ranging from anticancer to antiviral and antifungal treatments.[1][2][3] The strategic placement of substituents on the indole scaffold allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity. 7-Methyl-1H-indole-5-carboxylic acid combines the indole core with a methyl group at the C7 position and a carboxylic acid at the C5 position. While this specific molecule is commercially available, a deep theoretical understanding of its properties is lacking in the public domain.[4]

Theoretical and computational chemistry provide powerful tools to predict molecular properties, complementing and guiding experimental research.[5] By employing methods like Density Functional Theory (DFT), it is possible to calculate a molecule's optimal geometry, spectroscopic characteristics (IR, NMR), and electronic properties, which in turn can inform its reactivity, stability, and potential interactions with biological targets.[6][7] This guide outlines a robust computational workflow for characterizing 7-Methyl-1H-indole-5-carboxylic acid.

Physicochemical and Biological Context (Based on Analogs)

Direct experimental data for 7-Methyl-1H-indole-5-carboxylic acid is sparse. However, data from structurally similar compounds can provide a valuable baseline for theoretical predictions.

Physicochemical Properties of Analogs

Properties such as molecular weight, lipophilicity (XLogP3), and topological polar surface area (TPSA) are crucial for predicting a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Below is a table of computed properties for a closely related analog, 7-Methyl-1H-indole-2-carboxylic acid, sourced from PubChem.[8] These values serve as a reference for what a theoretical study on the target molecule would aim to calculate.

| Property | Value (for 7-Methyl-1H-indole-2-carboxylic acid) | Significance in Drug Development |

| Molecular Weight | 175.18 g/mol | Influences size and diffusion characteristics. |

| XLogP3 | 2.7 | Predicts lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | 2 | Affects solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 | Affects solubility and receptor binding. |

| TPSA | 53.1 Ų | Correlates with drug transport and bioavailability. |

Potential Biological Activity

Indole derivatives are known to exhibit a wide spectrum of biological activities.[1][2] For instance, various substituted indoles act as:

-

Anticancer Agents : By inhibiting tubulin polymerization or acting as kinase inhibitors.[1]

-

Antifungal and Antibacterial Agents : By disrupting microbial cell membranes or other essential processes.[2][3]

-

Anti-inflammatory Agents : Through various mechanisms, including the inhibition of inflammatory enzymes.[9]

A theoretical study can help rationalize these activities by examining the molecule's electronic structure and potential for non-covalent interactions, which are key to receptor binding. A hypothetical signaling pathway, based on the known anticancer activity of some indole derivatives targeting tubulin polymerization, is visualized below.

Core Theoretical Methodologies

The foundation of a theoretical investigation into 7-Methyl-1H-indole-5-carboxylic acid lies in quantum chemical calculations, primarily using Density Functional Theory (DFT).

Geometric Optimization

The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface. DFT functionals like B3LYP or CAM-B3LYP with a basis set such as 6-311+G(d,p) are commonly used for this purpose.[5][10] An implicit solvent model (e.g., SMD or CPCM) is often included to simulate an aqueous environment.[11]

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification : The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[12]

-

IR Spectrum Prediction : The calculated vibrational frequencies and their intensities can be used to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations (e.g., O-H stretch, C=O stretch).[6][12]

NMR Spectra Prediction

NMR shielding tensors can be calculated to predict the ¹H and ¹³C NMR chemical shifts.[12] These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted spectra are invaluable for confirming the molecular structure and assigning peaks in experimental data.[13]

Electronic and Reactivity Descriptors

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity.

-

HOMO : Represents the ability to donate an electron (nucleophilicity).

-

LUMO : Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap : A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.[7]

Prediction of Physicochemical Properties

Computational methods can provide reliable estimates of key physicochemical properties:

-

pKa : The acidity of the carboxylic acid group can be calculated using thermodynamic cycles or direct methods, which involve computing the Gibbs free energy of both the protonated and deprotonated species in a solvent model.[5][10]

-

logP : The partition coefficient, a measure of lipophilicity, can be estimated using various computational models.

Detailed Computational Protocols

This section provides a hypothetical, step-by-step protocol for conducting a theoretical study on 7-Methyl-1H-indole-5-carboxylic acid.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Software : Gaussian, Q-Chem, or similar quantum chemistry package.

-

Input Structure : Build the 3D structure of 7-Methyl-1H-indole-5-carboxylic acid using a molecular editor.

-

Calculation Setup :

-

Execution : Run the calculation.

-

Analysis :

-

Open the output file in a visualization program (e.g., GaussView).

-

Confirm that the optimization converged.

-

Check the frequency results to ensure there are no imaginary frequencies.

-

Record the optimized Cartesian coordinates.

-

Visualize the calculated IR spectrum and record the frequencies and intensities of major peaks (e.g., O-H, N-H, C=O stretches).

-

Protocol 2: NMR Chemical Shift Calculation

-

Input Structure : Use the optimized geometry from Protocol 1.

-

Calculation Setup :

-

Method : DFT, Functional: B3LYP.

-

Basis Set : 6-31G(d).[13]

-

Solvation : IEFPCM or SMD model for water.

-

Keywords : NMR=GIAO.

-

-

Execution : Run the calculation.

-

Analysis :

-

Extract the calculated absolute shielding values for each nucleus.

-

Calculate the chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS), which must be computed at the same level of theory.

-

Compile a table of predicted ¹H and ¹³C chemical shifts.

-

Protocol 3: Electronic Properties Analysis

-

Input Structure : Use the optimized geometry from Protocol 1.

-

Calculation Setup : A single-point energy calculation is sufficient.

-

Method : DFT, Functional: B3LYP.

-

Basis Set : 6-311+G(d,p).

-

Keywords : Pop=NBO or Pop=MK to generate charges and orbitals.

-

-

Execution : Run the calculation.

-

Analysis :

-

Visualize the HOMO and LUMO orbitals.

-

Record the energies of the HOMO and LUMO to calculate the energy gap.

-

Generate and visualize the Molecular Electrostatic Potential (MEP) map.

-

Presentation of Theoretical Data

The quantitative results from these theoretical studies should be summarized in clear, structured tables for easy interpretation and comparison with potential experimental data.

Table 1: Predicted Vibrational Frequencies

(Illustrative data based on typical values for indole and carboxylic acid moieties)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3450 | Broad, Strong |

| N-H Stretch (Indole) | ~3380 | Medium |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium |

| C-H Stretch (Methyl) | ~2950 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1720 | Very Strong |

| C=C Stretch (Aromatic) | ~1600-1450 | Medium-Strong |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

(Illustrative data; values would be calculated relative to TMS)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| COOH | ~12.0 | ~170.0 |

| N-H | ~11.5 | - |

| C2-H | ~7.2 | ~125.0 |

| C3-H | ~6.5 | ~102.0 |

| C4-H | ~7.8 | ~122.0 |

| C5 | - | ~128.0 |

| C6-H | ~7.9 | ~120.0 |

| C7-CH₃ | ~2.5 | ~16.0 |

Table 3: Calculated Electronic and Reactivity Descriptors

(Illustrative data)

| Property | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | ~3.5 | Debye |

| pKa (aqueous) | ~4.5 | pKa units |

Conclusion

This guide provides a comprehensive theoretical framework for the detailed computational characterization of 7-Methyl-1H-indole-5-carboxylic acid. By following the outlined methodologies and protocols, researchers can generate a wealth of in-silico data on the molecule's geometric, spectroscopic, and electronic properties. These theoretical insights are crucial for interpreting experimental findings, understanding structure-activity relationships, and guiding the rational design of new indole derivatives for applications in drug discovery and materials science. The synergy between computational prediction and experimental validation is key to accelerating scientific advancement.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. mdpi.com [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 7. researchgate.net [researchgate.net]

- 8. 7-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jchemlett.com [jchemlett.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. q-chem.com [q-chem.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 7-Methyl-1H-indole-5-carboxylic Acid

Introduction

7-Methyl-1H-indole-5-carboxylic acid is a heterocyclic building block poised for significant applications in drug discovery and medicinal chemistry. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, this molecule offers a unique starting point for the synthesis of novel therapeutics.[1] The indole nucleus is a core component of many natural and synthetic drugs, displaying a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] This technical guide will provide an in-depth overview of the potential research applications of 7-Methyl-1H-indole-5-carboxylic acid, with a focus on its role as a scaffold for kinase inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Application: A Scaffold for Potent Kinase Inhibitors

The primary and most well-documented application of the 7-methyl-1H-indole-5-carboxylic acid scaffold is in the development of highly potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole framework serves as an effective pharmacophore for designing molecules that can compete with ATP for the kinase active site.[4][5]

A prime example of the successful utilization of this scaffold is in the synthesis of GSK2606414 , a first-in-class, orally bioavailable inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[6][7]

PERK Inhibition: A Promising Therapeutic Strategy

PERK is a key sensor protein in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[1][2] Chronic ER stress and sustained PERK activation are implicated in various diseases, including cancer and neurodegenerative disorders.[8] By inhibiting PERK, it is possible to disrupt the ability of cancer cells to adapt to stressful tumor microenvironments, ultimately leading to cell death.[4][8]

The derivative of 7-methyl-1H-indole, GSK2606414, has demonstrated exceptional potency against PERK, making it a valuable research tool and a potential therapeutic agent.

Quantitative Data: Inhibitory Activity of a Key Derivative

The following table summarizes the in vitro potency of GSK2606414, a compound synthesized using the 7-methyl-1H-indole scaffold.

| Compound Name | Target Kinase | Assay Type | IC50 (nM) | Selectivity |

| GSK2606414 | PERK (EIF2AK3) | Kinase Inhibition Assay | 0.4 | >1000-fold vs. HRI & PKR |

Data sourced from MedchemExpress, R&D Systems, and Axon Medchem.[4][6][9]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experimental procedures, from the synthesis of a crucial intermediate to the evaluation of biological activity.

Synthesis of 7-Methyl-5-bromo-1H-indole: A Key Intermediate

The synthesis of GSK2606414 utilizes 7-methyl-5-bromo-1H-indole as a key building block, which can be derived from 7-Methyl-1H-indole-5-carboxylic acid through a series of synthetic steps, including a Hunsdiecker or similar reaction, or built up from precursors. A representative protocol for the synthesis of this vital intermediate is described in patent literature.[10]

Experimental Workflow: Synthesis of 7-Methyl-5-bromo-1H-indole

Caption: Synthetic workflow for a key indole intermediate.

Protocol:

-

Reaction Setup: In a reaction vessel, 2-amino-3-methyl-bromobenzene is dissolved in a suitable solvent.

-

Addition of Reagents: Chloroacetaldehyde is added to the solution, and the mixture is heated.

-

Cyclization: The reaction proceeds to form the indole ring structure.

-

Workup: The reaction mixture is cooled, poured into ice water, and extracted with an organic solvent such as methyl tert-butyl ether.

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified using silica gel column chromatography to yield 7-methyl-5-bromo-1H-indole.[10]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

A critical step in the synthesis of many complex indole derivatives, including the pathway to GSK2606414, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the 5-position of the indole ring and another aryl or heteroaryl group.[11][12]

Protocol for a Representative Suzuki Coupling:

-

Reagents: To a reaction vial, add 5-bromo-1H-indole (or its 7-methyl derivative) (1.0 mmol), the desired arylboronic acid (1.5 mmol), a base such as potassium carbonate (K2CO3) (2.0 mmol), and a palladium catalyst like Pd(dppf)Cl2 (1-2 mol%).[11]

-

Solvent: Add a suitable solvent system, such as dimethoxyethane or a mixture of dioxane and water.[11]

-

Reaction Conditions: Seal the vial and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120°C for 2-16 hours, often with microwave irradiation to accelerate the reaction.[13]

-

Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

PERK Kinase Inhibition Assay

To evaluate the inhibitory potential of compounds derived from 7-Methyl-1H-indole-5-carboxylic acid, a biochemical kinase assay is essential.

Experimental Workflow: PERK Kinase Assay

Caption: Workflow for a radiometric PERK kinase assay.

Protocol:

-

Reaction Buffer: Prepare a kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 150 mM NaCl, 0.01% Tween 20).[14]

-

Enzyme and Compound Pre-incubation: In a 384-well plate, pre-incubate recombinant PERK kinase (e.g., 8 nM final concentration) with various concentrations of the test compound for 30 minutes at room temperature.[14]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate, eIF2α (e.g., 1 µM final concentration), and [γ-33P]ATP (e.g., 1 µM ATP with 1 µCi [γ-33P]ATP).[14]

-

Incubation: Allow the reaction to proceed for 45-90 minutes at room temperature.[14]

-

Stopping the Reaction: Terminate the reaction by adding a stop solution, such as 75 mM phosphoric acid.[14]

-

Detection: Transfer the reaction mixture to a filter plate, wash extensively to remove unincorporated ATP, and quantify the amount of phosphorylated substrate using a scintillation counter.[14]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

The therapeutic potential of 7-Methyl-1H-indole-5-carboxylic acid derivatives as PERK inhibitors is best understood in the context of the Unfolded Protein Response (UPR) pathway.

The PERK Signaling Pathway

Under ER stress, the chaperone protein BiP (Binding immunoglobulin Protein) dissociates from PERK, leading to PERK's dimerization and autophosphorylation.[1][5] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This has two main consequences: a general attenuation of protein translation, which reduces the load on the ER, and the selective translation of activating transcription factor 4 (ATF4).[15] ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis via the transcription factor CHOP.[15]

Caption: The PERK branch of the Unfolded Protein Response.

Broader Potential and Future Directions

While the development of PERK inhibitors is a prominent application, the 7-Methyl-1H-indole-5-carboxylic acid scaffold holds promise for targeting other kinases and biological pathways. The indole ring system is a versatile starting point for creating libraries of compounds for high-throughput screening against various targets.[2] Modifications at the carboxylic acid group (position 5), the indole nitrogen (position 1), and other positions on the aromatic ring can lead to derivatives with diverse pharmacological profiles.

Future research could explore the synthesis of 7-Methyl-1H-indole-5-carboxylic acid derivatives as:

-

Other Kinase Inhibitors: Targeting kinases such as EGFR, SRC, or ERK5, which are implicated in various cancers.[5][16]

-

Antiproliferative Agents: Investigating their cytotoxic effects against a broad panel of cancer cell lines.[8]

-

Antiviral or Antimicrobial Agents: The indole nucleus is present in several antiviral and antimicrobial drugs.[8]

Conclusion

7-Methyl-1H-indole-5-carboxylic acid is more than a simple chemical intermediate; it is a strategic scaffold for the development of next-generation therapeutics. Its demonstrated utility in the creation of the potent PERK inhibitor GSK2606414 highlights its significant potential in oncology and beyond. By leveraging the synthetic versatility of the indole core, researchers can continue to explore and expand the therapeutic applications of this valuable building block. This guide provides the foundational data, protocols, and conceptual framework to empower scientists and drug development professionals in their pursuit of novel and effective medicines.

References

- 1. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK2606414 | PERK Inhibitor | TargetMol [targetmol.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Protein kinase R-like ER kinase and its role in endoplasmic reticulum stress-decided cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 14. Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein kinase RNA- like endoplasmic reticulum kinase (PERK) signaling pathway plays a major role in reactive oxygen species (ROS)- mediated endoplasmic reticulum stress- induced apoptosis in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Unfolded protein response - Wikipedia [en.wikipedia.org]

7-Methyl-1H-indole-5-carboxylic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1H-indole-5-carboxylic acid is a heterocyclic building block of significant interest in the field of organic synthesis, particularly for the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds, including anti-inflammatory agents, antidepressants, and anti-cancer drugs. The presence of both a carboxylic acid handle and a methyl group on the indole ring provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of 7-Methyl-1H-indole-5-carboxylic acid, positioning it as a valuable tool for synthetic and medicinal chemists.

Physicochemical and Spectroscopic Data

While experimental data for 7-Methyl-1H-indole-5-carboxylic acid is not extensively published, its properties can be reliably predicted based on data from closely related analogues such as indole-5-carboxylic acid and various methylated indole derivatives. The following tables summarize the expected physicochemical and spectroscopic characteristics.

Table 1: Physicochemical Properties of 7-Methyl-1H-indole-5-carboxylic Acid

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.19 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | >200 °C (with decomposition) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

| pKa | ~4.5 - 5.0 |

Table 2: Predicted Spectroscopic Data for 7-Methyl-1H-indole-5-carboxylic Acid

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5-12.5 (s, 1H, COOH), 11.0-11.5 (s, 1H, NH), 7.8-8.0 (s, 1H, H4), 7.2-7.4 (m, 2H, H2, H6), 6.4-6.6 (t, 1H, H3), 2.4-2.5 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~170 (C=O), ~138 (C7a), ~130 (C5), ~128 (C7), ~125 (C3a), ~122 (C4), ~120 (C6), ~102 (C3), ~100 (C2), ~16 (CH₃) |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H stretch), ~3300 (N-H stretch), ~1680 (C=O stretch), ~1600, ~1450 (C=C aromatic stretch) |

| Mass Spectrometry (EI) | m/z (%): 175 (M⁺), 158, 130, 102 |

Synthesis of 7-Methyl-1H-indole-5-carboxylic Acid

A plausible synthetic route to 7-Methyl-1H-indole-5-carboxylic acid can be adapted from established indole syntheses, such as the Fischer, Reissert, or Bartoli indole synthesis. A potential retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis for 7-Methyl-1H-indole-5-carboxylic acid.

Experimental Protocol: Synthesis of Methyl 7-methyl-1H-indole-5-carboxylate via Fischer Indole Synthesis (General Procedure)

This protocol is a general representation and may require optimization for this specific substrate.

-

Preparation of the Phenylhydrazone:

-

To a solution of (4-methoxycarbonyl-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

-

To this mixture, add a suitable ketoester, such as ethyl pyruvate (1.0 eq), dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours. The formation of the phenylhydrazone can be monitored by TLC.

-

The product can be isolated by filtration or extraction after removal of the solvent.

-

-

Indolization:

-

The crude phenylhydrazone is dissolved in a high-boiling point solvent such as acetic acid or a mixture of acetic acid and a mineral acid (e.g., H₂SO₄ or HCl).

-

The reaction mixture is heated to 80-100 °C for 2-6 hours.

-

After cooling, the reaction is quenched by pouring it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) should afford the desired methyl 7-methyl-1H-indole-5-carboxylate.

-

-

Hydrolysis to the Carboxylic Acid:

-

The methyl ester is dissolved in a mixture of methanol and water.

-

An excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq), is added.

-

The mixture is heated to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

After cooling, the methanol is removed under reduced pressure.

-

The aqueous solution is acidified with a mineral acid (e.g., 1M HCl) to a pH of 2-3.

-

The precipitated 7-Methyl-1H-indole-5-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

Reactivity and Key Transformations

The carboxylic acid functionality of 7-Methyl-1H-indole-5-carboxylic acid allows for a variety of classical transformations, making it a versatile building block for creating libraries of analogues.

Amide Coupling

The formation of amides is a cornerstone of medicinal chemistry. Standard peptide coupling reagents can be employed to couple 7-Methyl-1H-indole-5-carboxylic acid with a wide range of amines.

An In-depth Technical Guide on the Thermal Stability and Degradation of 7-Methyl-1H-indole-5-carboxylic Acid

Introduction

7-Methyl-1H-indole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its thermal stability and degradation profile is crucial for determining appropriate storage conditions, shelf-life, and processing parameters in pharmaceutical development and other applications. This guide provides an overview of the anticipated thermal behavior of 7-Methyl-1H-indole-5-carboxylic acid based on analogous compounds and outlines the standard methodologies for its assessment.

Predicted Thermal Properties and Degradation Pathway

The thermal stability of organic molecules is influenced by their chemical structure. For 7-Methyl-1H-indole-5-carboxylic acid, the indole nucleus, the carboxylic acid group, and the methyl substituent will dictate its behavior upon heating.

Analogous Compound Data:

While specific data for 7-Methyl-1H-indole-5-carboxylic acid is unavailable, data for the parent compound, indole-5-carboxylic acid , and a more complex derivative provide valuable insights.

-

Indole-5-carboxylic acid has a reported melting point of 211-213 °C.

-

A spiropyran derivative incorporating an indole-5-carboxylic acid moiety, 1′,3′-Dihydro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-(2H)-indole]-5′-carboxylic acid, exhibits a melting point of 256–259 °C and a decomposition temperature (Td), corresponding to 5% weight loss, of 249 °C as determined by Thermogravimetric Analysis (TGA).[1]

Based on this, it is reasonable to hypothesize that 7-Methyl-1H-indole-5-carboxylic acid will exhibit a relatively high melting point and possess good thermal stability, with decomposition likely commencing at temperatures above 200 °C. The primary degradation pathway for aromatic carboxylic acids at elevated temperatures is often decarboxylation.[2]

Predicted Degradation:

The principal thermal degradation mechanism anticipated for 7-Methyl-1H-indole-5-carboxylic acid is the loss of carbon dioxide from the carboxylic acid group, which would yield 7-methylindole.

Quantitative Thermal Analysis Data (Analogous Compounds)

The following table summarizes the available thermal analysis data for compounds structurally related to 7-Methyl-1H-indole-5-carboxylic acid.

| Compound Name | Analytical Method | Parameter | Value (°C) | Reference |

| Indole-5-carboxylic acid | Melting Point Determination | Melting Point (mp) | 211-213 | |

| 1′,3′-Dihydro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-(2H)-indole]-5′-carboxylic acid | Melting Point Determination | Melting Point (mp) | 256–259 | [1] |

| 1′,3′-Dihydro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-(2H)-indole]-5′-carboxylic acid | Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) at 5% weight loss | 249 | [1] |

| 1-Methylindole-3-carboxylic acid | Melting Point Determination | Melting Point (mp) with decomposition | 197-200 |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of 7-Methyl-1H-indole-5-carboxylic acid, the following experimental protocols are recommended.

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-